molecular formula C15H21ClFNO4S2 B2651486 1-(3-Chloro-4-fluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine CAS No. 2097860-42-7

1-(3-Chloro-4-fluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine

Cat. No.: B2651486
CAS No.: 2097860-42-7
M. Wt: 397.9
InChI Key: URIOCLMKTRFUDP-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine is a synthetic organic compound that belongs to the class of sulfonyl piperidines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:

    Halogenation: The addition of chlorine and fluorine atoms to the benzene ring.

    Coupling Reactions: Combining the sulfonylated piperidine with the halogenated benzene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: Where one functional group is replaced by another.

    Oxidation and Reduction: Altering the oxidation state of the compound.

    Hydrolysis: Breaking down the compound in the presence of water.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis might yield sulfonic acids and piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups may play a crucial role in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorobenzenesulfonyl)piperidine
  • 1-(4-Fluorobenzenesulfonyl)piperidine
  • 1-(2-Methylpropanesulfonyl)piperidine

Uniqueness

1-(3-Chloro-4-fluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which may enhance its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClFNO4S2/c1-11(2)10-23(19,20)13-4-3-7-18(9-13)24(21,22)12-5-6-15(17)14(16)8-12/h5-6,8,11,13H,3-4,7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIOCLMKTRFUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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